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molecular formula C11H11N3O2 B173231 ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 171193-35-4

ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No. B173231
M. Wt: 217.22 g/mol
InChI Key: DYPKAMXVXCKHIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07795249B2

Procedure details

A mixture of ethyl 1H-pyrazole-4-carboxylate (1.57 g, 11.2 mmol), 2-bromopyridine (5.5 mL, 57.7 mmol), copper iodide (0.463 g, 2.43 mmol), N,N′-dimethylethane-1,2-diamine (1.00 mL, 9.17 mmol) and potassium carbonate (3.32 g, 24.0 mmol) in toluene (50 mL) was allowed to stir at 110° C. overnight. The reaction mixture was allowed to cool to rt and then diluted with EtOAc. The organic mixture was filtered (filter paper) and the residue was purified by column chromatography to give ethyl 1-pyridin-2-yl-1H-pyrazole-4-carboxylate (1.66 g) as a white solid. LCMS: (FA) ES+ 218.4.
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.463 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[C:4]([C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH:3]=[N:2]1.Br[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1.CNCCNC.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.CCOC(C)=O.[Cu](I)I>[N:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[N:1]1[CH:5]=[C:4]([C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH:3]=[N:2]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
1.57 g
Type
reactant
Smiles
N1N=CC(=C1)C(=O)OCC
Name
Quantity
5.5 mL
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
1 mL
Type
reactant
Smiles
CNCCNC
Name
Quantity
3.32 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.463 g
Type
catalyst
Smiles
[Cu](I)I
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
to stir at 110° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
FILTRATION
Type
FILTRATION
Details
The organic mixture was filtered
FILTRATION
Type
FILTRATION
Details
(filter paper)
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=C(C=CC=C1)N1N=CC(=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.66 g
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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